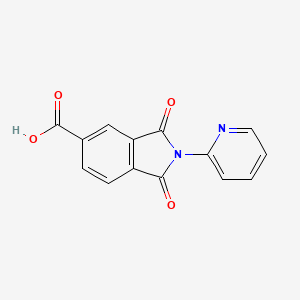

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxylic acid derivatives and the introduction of various substituents onto a pyrrolidine or pyridine ring. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is described, which includes the introduction of chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents . Similarly, the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides involves the formation of amide bonds between indole carboxylic acids and pyridine derivatives . These methods could potentially be adapted for the synthesis of "1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . This suggests that similar analytical techniques could be employed to determine the molecular structure of "1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid."

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid." However, the chemical reactions of structurally related compounds, such as the antioxidant activity of pyrrolidine derivatives and the affinity of indole carboxylic acid amides for the 5-HT2C receptor , are discussed. These studies indicate that the compound may also exhibit interesting reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are explored in the context of their coordination chemistry and luminescent properties. For instance, zinc coordination polymers with pyridine and imidazole dicarboxylates exhibit photoluminescence at room temperature . Additionally, the thermal stabilities and solid-state luminescent properties of coordination polymers based on pyridinyl-imidazole dicarboxylates have been investigated . These findings suggest that "1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid" may also possess unique physical and chemical properties that could be of interest in materials science and coordination chemistry.

Scientific Research Applications

Chemistry and Properties of Related Compounds

Research on compounds containing similar structural features, such as pyridine derivatives and carboxylic acids, demonstrates the importance of these functional groups in synthesizing complex compounds with various properties. For example, the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has been extensively reviewed, highlighting their preparation, properties, and applications in areas such as spectroscopy, magnetic properties, and biological activity (Boča, Jameson, & Linert, 2011). This suggests that 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid could also exhibit versatile chemical behavior and potential for forming complex compounds with unique properties.

Biological and Pharmacological Activity

The influence of carboxylic acids and their derivatives on the electronic systems of biologically important ligands, as well as their antioxidant, microbiological, and cytotoxic activities, has been the subject of significant research. Studies on benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids reveal their impact on electronic systems through metal interactions, suggesting potential applications in understanding interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005). Similarly, the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids indicates the significance of structural differences in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020). These findings underscore the potential of 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid in drug development and biological research.

Environmental and Material Science Applications

Research on carboxylic acids, including their role in biocatalyst inhibition and environmental interactions, provides insights into environmental and material science applications. The understanding of biocatalyst inhibition by carboxylic acids can aid in the engineering of robust strains for industrial biotechnology (Jarboe, Royce, & Liu, 2013). Additionally, the environmental behavior of carboxylic acids, such as their role in the reduction of metal species, has implications for remediation technologies (Jiang et al., 2019).

Safety And Hazards

properties

IUPAC Name |

1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-12-9-5-4-8(14(19)20)7-10(9)13(18)16(12)11-3-1-2-6-15-11/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWAYWWOYHEHJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353662 |

Source

|

| Record name | 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid | |

CAS RN |

186384-46-3 |

Source

|

| Record name | 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)

![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)